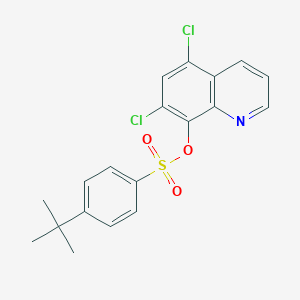
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate, also known as DBQ or NSC 757759, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. DBQ has been of particular interest due to its unique chemical structure and potential for use in various research applications.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. One study found that 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate inhibited the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. Other studies have shown that 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate can inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been found to possess antimicrobial activity against a wide range of bacteria and fungi. This compound has also been shown to possess antiviral activity against a number of viruses, including HIV-1 and influenza A virus. 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has also been found to possess anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in lab experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to using 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in lab experiments. For example, this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are a number of future directions for research on 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate. One area of interest is in the development of new cancer treatments based on the structure of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate. Researchers are also interested in studying the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in more detail, which may lead to the identification of new targets for cancer therapy. Additionally, there is interest in exploring the antimicrobial and antiviral properties of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate, which may lead to the development of new treatments for infectious diseases. Overall, 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is a promising compound for scientific research, with a wide range of potential applications in the fields of cancer research, infectious diseases, and inflammation.
Métodos De Síntesis
The synthesis of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate involves the reaction of 5,7-dichloroquinoline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high purity 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate for their experiments.
Aplicaciones Científicas De Investigación
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer research. 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Propiedades
Nombre del producto |
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate |
|---|---|
Fórmula molecular |
C19H17Cl2NO3S |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
(5,7-dichloroquinolin-8-yl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C19H17Cl2NO3S/c1-19(2,3)12-6-8-13(9-7-12)26(23,24)25-18-16(21)11-15(20)14-5-4-10-22-17(14)18/h4-11H,1-3H3 |
Clave InChI |
AJKJMTSXJFXRHO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)




![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)



